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Compound of Interest

Compound Name: 3-Methoxy-N-methylaniline

Cat. No.: B077206 Get Quote

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Methoxy-N-methylaniline (CAS No. 14318-66-2).[1][2] The document is intended for

researchers, scientists, and professionals in drug development, offering a structured

presentation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

data. Detailed experimental protocols for acquiring this data are also included, alongside a

visual representation of the general spectroscopic workflow.

Spectroscopic Data
While a comprehensive search of publicly available spectroscopic databases was conducted,

experimental spectra for 3-Methoxy-N-methylaniline were not found. The following tables are

therefore presented as a template for the expected data based on the known chemical

structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

Data not

available
Aromatic Protons

Data not

available
Aromatic Protons

Data not

available
Aromatic Protons

Data not

available
Aromatic Protons

Data not

available
-OCH₃ Protons

Data not

available
N-CH₃ Protons

Data not

available
N-H Proton

¹³C NMR (Carbon-13 NMR)
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Chemical Shift (δ) ppm Assignment

Data not available Aromatic C-O

Data not available Aromatic C-N

Data not available Aromatic C-H

Data not available Aromatic C-H

Data not available Aromatic C-H

Data not available Aromatic C-H

Data not available -OCH₃

Data not available N-CH₃

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity

Functional Group
Assignment

Data not available N-H Stretch

Data not available C-H Stretch (Aromatic)

Data not available C-H Stretch (Aliphatic)

Data not available C=C Stretch (Aromatic)

Data not available C-N Stretch (Aromatic Amine)

Data not available C-O Stretch (Aryl Ether)

Data not available C-H Bend (Aromatic)

Based on the structure of 3-Methoxy-N-methylaniline, a secondary aromatic amine, the IR

spectrum is expected to show a characteristic N-H stretching absorption.[3] Aromatic amines

typically exhibit C-N stretching absorptions in the range of 1200 to 1350 cm⁻¹.[3]

Mass Spectrometry (MS)
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Assignment

137 Data not available Molecular Ion [M]⁺

Data not available Fragment Ions

The molecular weight of 3-Methoxy-N-methylaniline is 137.18 g/mol , which would

correspond to the molecular ion peak in the mass spectrum.

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for a liquid

sample such as 3-Methoxy-N-methylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and purity of

the sample.

Materials:

NMR Spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Pipettes

Vortex mixer

Procedure:

Sample Preparation:

Accurately weigh approximately 10-20 mg of 3-Methoxy-N-methylaniline for ¹H NMR (or

50-100 mg for ¹³C NMR) into a clean, dry vial.
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Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[4]

Ensure the sample is fully dissolved, using a vortex mixer if necessary.

Using a pipette, transfer the solution into a clean 5 mm NMR tube. The liquid level should

be between 4.0 and 5.0 cm from the bottom of the tube.[4]

Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a

gauge.

Place the sample into the NMR magnet.

Data Acquisition:

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, pulse

sequence, and relaxation delay).

Acquire the spectrum.

Data Processing:

Apply Fourier transformation to the raw data (Free Induction Decay - FID) to obtain the

frequency-domain spectrum.

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,

CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
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Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the respective nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the

absorption of infrared radiation.

Materials:

FT-IR Spectrometer

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

Pipette

Cleaning solvent (e.g., acetone or isopropanol)

Lint-free tissues

Procedure (Neat Liquid Film Method):

Sample Preparation:

Ensure the salt plates are clean and dry. If necessary, clean them with a suitable solvent

and a lint-free tissue.

Place a single drop of 3-Methoxy-N-methylaniline onto the surface of one salt plate

using a pipette.[5]

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film

between the plates.[5]

Instrument Setup:

Place the sandwiched salt plates into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty spectrometer to subtract any atmospheric

interference (e.g., CO₂, water vapor).
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Data Acquisition:

Acquire the infrared spectrum of the sample. Typically, multiple scans are averaged to

improve the signal-to-noise ratio.

Data Processing and Analysis:

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber

(cm⁻¹).

Identify the characteristic absorption bands and correlate them to the functional groups

present in 3-Methoxy-N-methylaniline (e.g., N-H, C-H aromatic, C-H aliphatic, C=C

aromatic, C-N, and C-O stretches).

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule,

confirming its identity and providing structural information.

Materials:

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

GC column suitable for amine analysis (e.g., a base-deactivated column)

Helium carrier gas

Solvent for sample dilution (e.g., methanol or dichloromethane)

Autosampler vials

Procedure:

Sample Preparation:

Prepare a dilute solution of 3-Methoxy-N-methylaniline in a suitable volatile solvent (e.g.,

1 mg/mL in methanol).

Transfer the solution to an autosampler vial.
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Instrument Setup:

Set the GC parameters, including the injector temperature, oven temperature program,

and carrier gas flow rate. A typical oven program might start at a low temperature and

ramp up to a higher temperature to ensure good separation.

Set the MS parameters, including the ionization mode (typically Electron Ionization - EI at

70 eV), mass scan range (e.g., m/z 40-400), and detector voltage.

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

The sample is vaporized and separated based on its components' boiling points and

interactions with the GC column.

As the separated components elute from the column, they enter the mass spectrometer,

where they are ionized, fragmented, and detected.

Data Analysis:

The output consists of a total ion chromatogram (TIC), which shows the intensity of ions

versus retention time.

A mass spectrum is generated for the peak corresponding to 3-Methoxy-N-methylaniline.

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

Analyze the fragmentation pattern to identify characteristic fragment ions, which can

provide further structural information.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b077206?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077206?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Spectroscopic Analysis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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